Product packaging for Methyl 3-bromo-2-fluorobenzoate(Cat. No.:CAS No. 206551-41-9)

Methyl 3-bromo-2-fluorobenzoate

Cat. No.: B1370161
CAS No.: 206551-41-9
M. Wt: 233.03 g/mol
InChI Key: ZWOFHFOFKBYRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Halogenated Benzoate (B1203000) Esters in Organic Synthesis

Halogenated aromatic compounds, in general, are crucial intermediates in organic chemistry. The presence of halogens, such as bromine and fluorine, on a benzoate ester scaffold significantly influences the molecule's electronic properties and reactivity. indiamart.comnih.gov This makes them amenable to a wide range of synthetic manipulations, particularly cross-coupling reactions. indiamart.com

The introduction of halogen atoms can also enhance the biological activity of molecules. nih.govresearchgate.net For instance, halogenated substituents can improve metabolic stability, lipophilicity, and the binding affinity of drug candidates to their targets. acs.org The formation of halogen bonds, a type of non-covalent interaction, is now recognized as a significant contributor to the stability of ligand-target complexes in medicinal chemistry. nih.govacs.org

Role of Methyl 3-bromo-2-fluorobenzoate as a Versatile Synthetic Building Block

This compound serves as a key starting material for the synthesis of a variety of more complex molecules. The bromine and fluorine atoms on the benzene (B151609) ring provide handles for selective chemical modifications. indiamart.com For example, the bromine atom can readily participate in cross-coupling reactions like Suzuki and Heck couplings, allowing for the formation of new carbon-carbon bonds.

The presence of the fluorine atom can modulate the acidity of adjacent protons and influence the regioselectivity of subsequent reactions. This dual halogenation pattern, combined with the ester group which can be hydrolyzed or transformed into other functional groups, offers chemists a powerful tool for molecular design and construction.

Overview of Research Trajectories for this compound and its Analogues

Current research involving this compound and its analogs is largely focused on their application in the synthesis of novel pharmaceuticals and agrochemicals. nbinno.com For example, related compounds like 3-bromo-2-fluorobenzaldehyde (B121081) are vital for producing certain drugs and crop protection agents. nbinno.com The development of efficient and environmentally friendly methods for the synthesis of these halogenated building blocks is also an active area of investigation. researchgate.netgoogle.comgoogle.com

Researchers are exploring the use of these compounds to create new molecular entities with enhanced biological properties. Studies have shown that the incorporation of halogenated benzoyl groups can significantly improve the anti-fungal activity of natural products. nih.gov The unique electronic and steric properties imparted by the bromo- and fluoro-substituents continue to inspire the design of new bioactive molecules and functional materials.

Physicochemical Properties of this compound

PropertyValue
CAS Number 206551-41-9 chemicalbook.comthermofisher.com
Molecular Formula C8H6BrFO2 thermofisher.comnih.gov
Molecular Weight 233.03 g/mol chemicalbook.com
Appearance White to pale cream crystals or powder thermofisher.com
Melting Point 35-37 °C
Boiling Point 255 °C
Density 1.577 g/cm³
Flash Point 108 °C
IUPAC Name This compound thermofisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrFO2 B1370161 Methyl 3-bromo-2-fluorobenzoate CAS No. 206551-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOFHFOFKBYRHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616123
Record name Methyl 3-bromo-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206551-41-9
Record name Methyl 3-bromo-2-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206551-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-Bromo-2-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways for Methyl 3 Bromo 2 Fluorobenzoate

Established Synthetic Routes for Methyl 3-bromo-2-fluorobenzoate

The primary methods for synthesizing this compound involve the direct esterification of its corresponding carboxylic acid precursor or the regioselective bromination of a suitable benzoate (B1203000) derivative.

Esterification of 3-Bromo-2-fluorobenzoic Acid Precursors

A common and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of 3-bromo-2-fluorobenzoic acid. wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction involves refluxing the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.org The equilibrium of this reaction is typically shifted towards the product by using an excess of methanol or by removing the water formed during the reaction. organic-chemistry.org

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. wikipedia.orgbartleby.com The nucleophilic oxygen atom of methanol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. wikipedia.orgorganic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final ester product. wikipedia.orgbartleby.com

Table 1: Reaction Parameters for Fischer Esterification of 3-Bromo-2-fluorobenzoic Acid

ParameterValue
Reactants 3-Bromo-2-fluorobenzoic acid, Methanol
Catalyst Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
Temperature 60-110 °C
Reaction Time 1-10 hours
Key Feature Equilibrium driven by excess alcohol or water removal
Reference wikipedia.orgorganic-chemistry.org

Regioselective Bromination Strategies for Methyl 2-fluorobenzoate (B1215865) Derivatives

Another established route involves the regioselective bromination of methyl 2-fluorobenzoate. The directing effects of the fluorine and ester groups on the aromatic ring guide the incoming bromine atom to the desired position. However, direct bromination of methyl 2-fluorobenzoate can lead to a mixture of isomers, making regioselectivity a challenge.

To achieve higher regioselectivity, specific brominating agents and reaction conditions are employed. For instance, using N-bromosuccinimide (NBS) in the presence of a catalyst can favor the formation of the desired 3-bromo isomer. The choice of solvent can also influence the regiochemical outcome of the bromination reaction.

Alternative Synthetic Approaches and Optimization Studies

In addition to the established routes, several alternative methods have been developed for the synthesis of this compound, often focusing on improving yield, purity, and process safety.

Diazotization and Halogen Exchange Methods

The Sandmeyer reaction provides a versatile method for introducing a bromine atom onto an aromatic ring via a diazonium salt intermediate. organic-chemistry.org This approach typically starts from an amino-substituted precursor, such as methyl 3-amino-2-fluorobenzoate. The amino group is first converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid. google.com The subsequent treatment of the diazonium salt with a copper(I) bromide catalyst facilitates the introduction of the bromine atom. nih.gov

A related method, the Schiemann reaction, can be used for the introduction of fluorine and may be employed in the synthesis of precursors. organic-chemistry.org One patented method describes the synthesis of a related compound, 5-bromo-3-fluoro-2-methylbenzoate, starting from 2-methyl-3-amino-5-bromobenzoate using hexafluorophosphoric acid and sodium nitrite. google.com

Table 2: Key Steps in the Sandmeyer Reaction for Bromination

StepDescriptionReagents
1 Diazotization of an aromatic amineSodium nitrite (NaNO₂), Strong acid (e.g., HBr)
2 Halogen displacementCopper(I) bromide (CuBr)
Reference organic-chemistry.orgnih.gov

Multi-step Preparations Involving Nitration, Reduction, and Deamination

A more complex, multi-step synthesis can also be employed, offering flexibility in the introduction of substituents. This process can begin with the nitration of a suitable benzene (B151609) derivative, followed by the reduction of the nitro group to an amine. For example, 3-bromo-2-fluoronitrobenzene (B1519329) can be reduced to 3-bromo-2-fluoroaniline (B1289246) using reagents like tin(II) chloride. chemicalbook.com This amine can then be subjected to a Sandmeyer-type reaction to introduce another functional group or be further modified. While this approach is longer, it allows for the strategic construction of highly substituted aromatic compounds.

Green Chemistry Approaches in the Synthesis of Fluorinated Benzoates

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to minimize environmental impact and improve safety. rsc.org This includes the use of less hazardous reagents, alternative solvents, and more energy-efficient processes. rsc.org

In the context of synthesizing fluorinated benzoates, green approaches could involve:

Catalytic Methods: Utilizing highly efficient and recyclable catalysts to reduce waste. eurekalert.org

Aqueous Reaction Media: Performing reactions in water instead of volatile organic solvents to reduce environmental pollution. rsc.org

Flow Chemistry: Employing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scale-up.

Alternative Halogenation Reagents: Exploring the use of less toxic and more selective halogenating agents. For instance, a metal-free synthesis of aryl bromides using molecular bromine has been described as an alternative to the classic Sandmeyer reaction. ias.ac.in

Research into enzyme-catalyzed reactions and the use of fluorine gas in a controlled manner are also areas of active investigation for the sustainable synthesis of fluorinated pharmaceuticals. rsc.orgworktribe.com

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Bromo 2 Fluorobenzoate

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom attached to the aromatic ring of methyl 3-bromo-2-fluorobenzoate is susceptible to nucleophilic substitution, a class of reactions fundamental to the synthesis of more complex molecules.

Reactivity with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The reaction of aryl halides with nucleophiles like amines, thiols, and alkoxides is a well-established method for forming new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

Amines: Primary and secondary amines can act as nucleophiles, attacking the carbon atom bearing the bromine. chemguide.co.ukchemguide.co.uk This reaction typically proceeds by heating the reactants, often in the presence of a base, to yield the corresponding N-substituted aminobenzoate. chemguide.co.ukchemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine initiates the attack on the electron-deficient carbon of the aromatic ring. chemguide.co.uk

Thiols: Thiols and their corresponding thiolates are potent nucleophiles that can displace the bromide to form thioethers. These reactions are often facilitated by a base to deprotonate the thiol, increasing its nucleophilicity. The combination of a thiol-bromo substitution has been demonstrated as an efficient click reaction in polymer chemistry. nih.gov

Alkoxides: Alkoxides, the conjugate bases of alcohols, can also serve as nucleophiles to replace the bromine atom, leading to the formation of aryl ethers.

Exploration of Substitution Mechanisms (e.g., SAr)

The primary mechanism for nucleophilic substitution on an aromatic ring like that in this compound is the Nucleophilic Aromatic Substitution (SAr) mechanism. This process typically involves two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bonded to the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing ester and fluoro groups on the ring can help to stabilize this intermediate.

Elimination of the leaving group: The bromine atom is subsequently expelled as a bromide ion, restoring the aromaticity of the ring and yielding the final substitution product.

While the stepwise SAr mechanism is widely accepted, some studies on similar systems have suggested the possibility of a concerted mechanism where the bond formation and bond breaking occur in a single step. acs.org

Reactions Involving the Ester Functional Group

The methyl ester group of this compound is also a site for important chemical transformations, including hydrolysis and reduction.

Hydrolysis of the Methyl Ester to 3-Bromo-2-fluorobenzoic Acid

The ester can be hydrolyzed to its corresponding carboxylic acid, 3-bromo-2-fluorobenzoic acid, under either acidic or basic conditions. chemicalbook.com

Base-catalyzed hydrolysis (saponification): This is a common method involving heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. Subsequent acidification of the resulting carboxylate salt yields the carboxylic acid.

Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process. The ester is heated with a large excess of water in the presence of a strong acid catalyst.

Reduction of the Ester to Corresponding Alcohols

The ester group can be reduced to a primary alcohol, (3-bromo-2-fluorophenyl)methanol. This transformation is typically achieved using strong reducing agents.

Lithium aluminum hydride (LiAlH₄): This is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction is usually carried out in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

Sodium borohydride (B1222165) (NaBH₄): While generally less reactive than LiAlH₄, sodium borohydride can also be used for ester reduction, often requiring higher temperatures or the use of a co-solvent.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a potassium alkenyltrifluoroborate, in the presence of a palladium catalyst and a base. nih.gov This method is widely used for the synthesis of biaryl compounds and has been successfully applied to similar brominated aromatic compounds. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne. beilstein-journals.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org It provides a direct route to aryl-substituted alkynes. beilstein-journals.org Copper-free Sonogashira protocols have also been developed. beilstein-journals.org

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of the aryl bromide with an alkene. organic-chemistry.orglibretexts.org This reaction is used to form a new carbon-carbon bond at one of the sp² carbons of the alkene, typically with high trans selectivity. organic-chemistry.org A plausible mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.orgbeilstein-journals.org

Table of Interactive Data:

Reaction TypeReactantsProductsKey Reagents/Conditions
Nucleophilic SubstitutionThis compound, AmineN-Aryl amineHeat, Base
Nucleophilic SubstitutionThis compound, ThiolAryl thioetherBase
Ester HydrolysisThis compound, H₂O3-Bromo-2-fluorobenzoic acidAcid or Base catalyst, Heat
Ester ReductionThis compound(3-Bromo-2-fluorophenyl)methanolLiAlH₄, Ether; then H₃O⁺
Suzuki CouplingThis compound, Organoboron compoundBiaryl compoundPd catalyst, Base
Sonogashira CouplingThis compound, Terminal alkyneAryl-substituted alkynePd catalyst, Cu(I) co-catalyst, Amine base
Heck ReactionThis compound, AlkeneSubstituted alkenePd catalyst, Base

Palladium-Catalyzed Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can readily participate in several of these transformations, primarily through the activation of its carbon-bromine bond.

Suzuki-Miyaura Coupling: This reaction is a cornerstone for the synthesis of biaryl compounds. organic-chemistry.orgyoutube.com In a typical Suzuki-Miyaura coupling, an aryl halide is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position. The choice of catalyst, ligands, base, and solvent system is critical for achieving high yields and preventing side reactions. researchgate.net

Heck Reaction: The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. nih.govbham.ac.uk This reaction, catalyzed by a palladium complex, involves the oxidative addition of the aryl halide to the palladium(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination. When applied to this compound, the Heck reaction can be used to introduce vinyl groups at the 3-position of the benzene (B151609) ring.

Sonogashira Coupling: The Sonogashira coupling is a reliable method for the formation of a carbon-carbon triple bond between an aryl halide and a terminal alkyne. beilstein-journals.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The coupling of this compound with various alkynes provides a direct route to 3-alkynyl-2-fluorobenzoate derivatives, which are valuable intermediates in medicinal chemistry and materials science.

A representative example of a Sonogashira coupling reaction is the coupling of an aryl bromide with phenylacetylene. The reaction conditions, including the choice of catalyst, base, and solvent, significantly influence the reaction outcome.

Aryl BromideAlkyneCatalystBaseSolventYield (%)
BromobenzenePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NDMF>95

This table presents a general example of a Sonogashira coupling and does not represent specific experimental data for this compound due to the lack of specific literature data.

Ligand Effects on Reaction Efficiency and Selectivity

The choice of ligand is paramount in palladium-catalyzed cross-coupling reactions as it directly influences the catalyst's stability, activity, and selectivity. reddit.comresearchgate.net The electronic and steric properties of the ligand can modulate the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

Phosphine (B1218219) Ligands: Both monodentate and bidentate phosphine ligands are widely used in palladium catalysis. researchgate.net Bulky, electron-rich phosphines, such as tri(tert-butyl)phosphine or biaryl phosphines, can enhance the rate of oxidative addition of aryl bromides and promote the reductive elimination step, leading to higher catalytic turnover numbers. The specific choice of phosphine ligand can also influence the chemoselectivity in reactions with substrates bearing multiple reactive sites. arkat-usa.org

N-Heterocyclic Carbene (NHC) Ligands: N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov Their strong σ-donating ability and steric bulk contribute to the formation of highly stable and active palladium complexes. NHC-palladium catalysts have shown remarkable efficiency in the coupling of challenging substrates, including electron-rich and sterically hindered aryl chlorides and bromides. rsc.orgnih.govnih.govrsc.org The use of NHC ligands can often lead to improved reaction rates and catalyst longevity compared to traditional phosphine-based systems.

Ligand TypeKey FeaturesImpact on Reaction
Phosphine Ligands Tunable steric and electronic propertiesInfluences catalyst stability, activity, and selectivity. Bulky, electron-rich ligands often enhance reaction rates.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically bulkyForm highly stable and active palladium complexes, often leading to improved reaction rates and catalyst longevity.

Other Transformations: Oxidation and Functionalization of Aromatic Ring

Beyond palladium-catalyzed coupling reactions, the aromatic ring of this compound can undergo other transformations to introduce additional functional groups.

Oxidation: While direct oxidation of the aromatic ring to a phenol (B47542) can be challenging, pathways involving nucleophilic aromatic substitution of the fluorine or bromine atoms under specific conditions could potentially lead to hydroxylated products. However, such transformations often require harsh reaction conditions.

Functionalization of the Aromatic Ring:

Directed ortho-Metalation (DoM): The ester and fluoro groups in this compound can potentially act as directing groups for ortho-lithiation. organic-chemistry.orgyoutube.comwikipedia.org This strategy allows for the introduction of various electrophiles at positions adjacent to these directing groups. For instance, the ester group could direct lithiation to the 2-position, though the presence of the fluorine atom might complicate this. Alternatively, the fluorine atom could direct lithiation to the adjacent 3-position, which is already substituted with bromine. Careful selection of the organolithium reagent and reaction conditions is crucial to control the regioselectivity of such transformations.

Nitration: Electrophilic aromatic substitution reactions, such as nitration, can introduce a nitro group onto the aromatic ring. The directing effects of the existing substituents (bromo, fluoro, and methyl ester) will determine the position of the incoming nitro group. Generally, the ester group is a meta-director, while halogens are ortho, para-directors. The interplay of these directing effects would likely lead to a mixture of products. For example, nitration of 2-bromobenzoic acid leads to a mixture of 2-bromo-3-nitrobenzoic acid and 2-bromo-5-nitrobenzoic acid. orgsyn.org

Applications of Methyl 3 Bromo 2 Fluorobenzoate in Advanced Organic Synthesis

As an Intermediate in Pharmaceutical Chemistry and Drug Discovery

The structural attributes of Methyl 3-bromo-2-fluorobenzoate make it an ideal starting point for the synthesis of a wide array of pharmaceutical compounds. Its reactivity allows for its incorporation into larger, more complex molecules with specific pharmacological activities.

Synthesis of Novel Therapeutic Agents

This compound serves as a versatile intermediate in the synthesis of novel therapeutic agents. biosynth.com Its chemical structure provides a platform for introducing various functional groups through reactions like cross-coupling, which is essential for building the complex architectures of modern drugs. google.com The presence of both bromine and fluorine substituents enhances its utility, allowing for selective and efficient modifications in the laboratory. google.com

Development of Anti-Cancer and Anti-Inflammatory Compounds

Research has highlighted the potential of fluorinated compounds in the development of new anti-cancer and anti-inflammatory drugs. While direct synthesis from this compound is not always explicitly detailed in readily available literature, its parent acid, 3-Bromo-2-fluorobenzoic acid, is recognized as a valuable intermediate in the creation of novel anti-inflammatory and anti-cancer therapies. The unique electronic properties conferred by the bromine and fluorine atoms can significantly influence the biological activity of the resulting molecules.

Precursor for Bioactive Molecules with Specific Pharmacological Activities (e.g., BRAF inhibitors)

The 3-bromo-2-fluorophenyl moiety is a key structural feature in certain targeted cancer therapies. For instance, while not a direct starting material, a closely related compound is utilized in the synthesis of the pan-RAF inhibitor Lifirafenib (BRAM7). This underscores the importance of the bromo-fluoro-substituted phenyl ring system in the design of potent enzyme inhibitors. BRAF inhibitors are a class of drugs used to treat cancers associated with mutations in the BRAF gene.

Utility in Agrochemical Development

The strategic incorporation of fluorine atoms into agrochemicals is a well-established method for enhancing their efficacy. This compound, and its derivatives, are valuable precursors in the synthesis of modern crop protection products.

Synthesis of Herbicides and Pesticides

3-Bromo-2-fluorobenzoic acid, the carboxylic acid analog of this compound, is utilized in the development of herbicides and pesticides. bldpharm.com The reactivity of this compound can be harnessed to create effective agents that target specific biochemical pathways in weeds and pests. bldpharm.com While specific commercial herbicides or pesticides directly synthesized from this compound are not prominently documented, the underlying chemical scaffold is of significant interest in the agrochemical industry. For example, a related compound, 5-bromo-2-fluorobenzeneboronic acid, is a useful intermediate in the preparation of non-ester pyrethroid compounds, which can be used as pesticides. google.com

Impact of Fluorine Substitution on Agrochemical Efficacy

The introduction of fluorine into a molecule can dramatically alter its biological activity. In agrochemicals, fluorine substitution can enhance the efficacy of herbicides, insecticides, and fungicides. This is due to several factors, including increased metabolic stability, enhanced binding to target enzymes, and improved transport of the active ingredient to its site of action. The presence of both bromine and fluorine can be particularly impactful, with some studies indicating that this combination can lead to compounds with severe effects on the nervous systems of pests.

Contribution to Material Science and Polymer Chemistry

The distinct properties of this compound, particularly the presence of halogen atoms, position it as a compound of interest in material science and polymer chemistry. While direct and extensive research on its specific use in polymer formulations is emerging, its potential is recognized by chemical suppliers who list it under categories such as "Polymer Science Material Building Blocks". bldpharm.com The incorporation of fluorinated and brominated compounds into polymer structures is a known strategy to enhance material properties.

This compound can theoretically be used as a monomer or a co-monomer in the synthesis of advanced polymers and resins. The presence of the reactive bromo- and fluoro- substituents on the aromatic ring allows for its incorporation into polymer chains through various polymerization techniques. google.com For instance, the bromine atom can be a site for cross-coupling reactions, a common method for polymer synthesis.

The inclusion of fluoro-aromatic units, derived from compounds like this compound, into the backbone of polymers can lead to the creation of high-performance materials. These fluoropolymers are noted for their exceptional properties. chemicalbook.com

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization TechniquePotential Role of this compoundResulting Polymer Type (Theoretical)
PolycondensationDi-functional monomer (after modification)Polyester, Polyamide
Cross-coupling PolymerizationAryl halide monomerPolyarylene
Addition PolymerizationPrecursor to a functionalized monomerModified Polyacrylate or Polystyrene

This table is based on established principles of polymer chemistry and the known reactivity of functional groups present in this compound.

The introduction of fluorine and bromine atoms into a polymer matrix can significantly enhance its material properties.

Chemical Resistance: Fluoropolymers are renowned for their excellent resistance to a wide range of chemicals, including acids, bases, and organic solvents. poliya.com This inertness stems from the high electronegativity and stability of the fluorine atoms, which shield the polymer chain from chemical attack. By incorporating units derived from this compound, it is plausible to develop resins with enhanced chemical resistance, suitable for applications in harsh chemical environments. ineos.com For example, brominated epoxy vinyl ester resins are known to offer a high degree of fire retardance and resistance to chemical attack in chlorine and bleach environments. ineos.com

Table 2: Expected Influence of Halogen Atoms on Polymer Properties

Halogen AtomProperty EnhancementUnderlying Principle
FluorineIncreased Thermal Stability, Chemical ResistanceHigh bond energy of C-F bond, high electronegativity of fluorine creating a non-polar and stable surface.
BromineFlame Retardancy, Chemical ResistanceInterference with combustion reactions in the gas phase, inherent stability in certain chemical environments.

This table is based on established knowledge in polymer and material science regarding the effects of halogenation.

General Use as a Research Chemical and Specialty Chemical

Beyond its potential in polymer science, this compound is widely utilized as a research chemical and a specialty chemical. biosynth.com Its primary role in this context is as a versatile intermediate or building block in the synthesis of more complex and often biologically active molecules. biosynth.comgoogle.com

As a research chemical, it is used in academic and industrial laboratories to explore new synthetic routes and to create novel compounds for various applications, including pharmaceuticals and agrochemicals. google.com The specific arrangement of its functional groups allows for selective reactions, enabling chemists to build molecular complexity in a controlled manner.

Its designation as a specialty chemical indicates that it is produced in smaller quantities for specific, high-value applications, as opposed to being a large-scale commodity chemical. Chemical suppliers offer this compound for research and development purposes, often with high purity specifications. thermofisher.comtcichemicals.com

Table 3: Overview of this compound as a Research and Specialty Chemical

AspectDescription
Primary Function Intermediate, Building Block, Reagent biosynth.com
Fields of Use Pharmaceutical Synthesis, Agrochemical Research, General Organic Synthesis google.com
Key Features Halogenated aromatic ring, ester functionality, enabling diverse chemical transformations.
Availability Supplied by various chemical companies for research and development purposes. biosynth.comthermofisher.comtcichemicals.com

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework and the specific environment of other NMR-active nuclei within a molecule. For Methyl 3-bromo-2-fluorobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed to unequivocally confirm its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms present in a molecule. In the case of this compound, the ¹H NMR spectrum provides key signals corresponding to the aromatic protons and the methyl ester group. The aromatic region of the spectrum typically displays a complex multiplet pattern due to the coupling between the adjacent protons and the fluorine atom. The methyl group protons appear as a distinct singlet, usually downfield due to the deshielding effect of the adjacent oxygen atom.

Table 1: Representative ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic CH7.19 - 7.45Multiplet-
Methyl (OCH₃)3.91Singlet-

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. libretexts.org The chemical shifts of these signals are influenced by the electronegativity of the attached atoms (bromine, fluorine, and oxygen) and the hybridization state of the carbon. libretexts.org The carbonyl carbon of the ester group is characteristically found at the downfield end of the spectrum. libretexts.org The carbon atom directly bonded to the fluorine will appear as a doublet due to carbon-fluorine coupling.

Table 2: Representative ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Ester)163.5 (d, J=3.8 Hz)
C-F158.8 (d, J=260.9 Hz)
C-Br110.1 (d, J=10.5 Hz)
Aromatic CH134.7, 126.9, 122.9
OCH₃52.8

Note: The chemical shifts and coupling constants (J) are indicative and can vary based on experimental conditions. The 'd' denotes a doublet, arising from coupling with the fluorine atom.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically used to probe the environment of fluorine atoms within a molecule. researchgate.net For this compound, the ¹⁹F NMR spectrum will show a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring. The position of this signal can be influenced by the presence of the adjacent bromine and methyl ester groups. Studies on similar fluorobenzoates have shown that the chemical shift of the fluorine signal is sensitive to its electronic surroundings and can be used to distinguish between isomers. nih.gov This technique is particularly valuable for confirming the regiochemistry of the fluorination and for detecting any fluorine-containing impurities. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.org In the analysis of this compound, LC-MS is used to determine the molecular weight of the compound and to identify and quantify any impurities. The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is an advancement of LC-MS that utilizes smaller stationary phase particles in the chromatography column, leading to higher resolution, improved sensitivity, and faster analysis times. imperial.ac.uk For the analysis of this compound, UPLC-MS offers enhanced separation of the target compound from closely related impurities, allowing for more accurate purity assessments. The high-resolution mass spectrometric data obtained from UPLC-MS can provide highly accurate mass measurements, further confirming the elemental composition of the molecule.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of chemical analysis, enabling the separation of components within a mixture. For this compound, both HPLC and GC are powerful tools for quantitative purity analysis and qualitative identification.

HPLC is a premier technique for the purity assessment of non-volatile or thermally sensitive compounds. In the analysis of substituted benzoate (B1203000) esters like this compound, reversed-phase HPLC (RP-HPLC) is the most common modality. This approach utilizes a non-polar stationary phase and a polar mobile phase. The separation is driven by the differential partitioning of the analyte between the two phases.

Research Findings: While specific, validated methods for this compound are often proprietary, extensive literature on related halogenated and benzoate compounds allows for the establishment of a robust analytical method. americanpharmaceuticalreview.comresearchgate.net The key to separation is optimizing the mobile phase composition and selecting an appropriate stationary phase to achieve adequate resolution between the main compound and any potential impurities, such as isomers or hydrolysis products (e.g., 3-bromo-2-fluorobenzoic acid).

A typical RP-HPLC method would involve a C18 (octadecylsilane) column, which provides a hydrophobic surface for interaction. researchgate.net The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The buffer controls the pH, which can be critical for suppressing the ionization of any acidic impurities, thereby improving their retention and peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both more polar and less polar impurities. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance. researchgate.net

Table 1: Representative HPLC Parameters for Analysis of this compound

ParameterConditionRationale
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard for separation of moderately non-polar aromatic compounds.
Mobile Phase A 0.1% Phosphoric acid in Water (pH ~2.5)Acidic pH suppresses ionization of potential acidic impurities, improving peak shape.
Mobile Phase B AcetonitrileCommon organic modifier providing good separation efficiency for aromatic esters.
Gradient Start at 50% B, increase to 95% B over 20 minutesEnsures elution of a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Detection UV at 254 nmWavelength at which the substituted benzene (B151609) ring is expected to show strong absorbance.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer kinetics.

Gas Chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule with a predicted boiling point around 245°C, is well-suited for GC analysis. chemicalbook.com Many suppliers specify GC as the method for assay determination, often reporting purities of ≥97.5% or >98.0%. thermofisher.com

Research Findings: The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column. For halogenated aromatic compounds, a mid-polarity column is often preferred. A study on the separation of bromofluorobenzaldehyde isomers successfully utilized a DB-624 column, which contains cyanopropylphenyl-dimethylpolysiloxane. rsc.org This type of phase is effective for separating compounds with varying polarity and is a suitable choice for this analysis. Alternatively, general-purpose columns like those with a 5% phenyl-methylpolysiloxane phase (e.g., SE-54 or DB-5) are also widely used for analyzing brominated aromatic compounds. acs.org

The analysis involves injecting a vaporized sample into a heated column. A temperature program, where the column temperature is gradually increased, is typically used to ensure sharp peaks and efficient separation of compounds with different boiling points. rsc.org A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its robustness and wide linear range. For definitive identification, a Mass Spectrometer (MS) is coupled with the GC (GC-MS), which provides both retention time data and a mass spectrum of the compound, confirming its molecular weight and fragmentation pattern. acs.orgosti.gov

Table 2: Representative GC Parameters for Analysis of this compound

ParameterConditionRationale
Column DB-624 or SE-54, 30 m x 0.25 mm ID, 0.25 µm film thicknessMid-polarity columns suitable for separation of halogenated aromatic compounds.
Carrier Gas Helium or Hydrogen, constant flow rate of 1.2 mL/minInert carrier gas to transport the analyte through the column.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample without thermal degradation.
Temperature Program Initial 100 °C, hold 2 min, ramp at 10 °C/min to 240 °C, hold 5 minSeparates components based on boiling point differences.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for robust quantification; MS for definitive identification.
Detector Temperature 280 °C (FID)Prevents condensation of the analyte in the detector.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. hnue.edu.vnnist.gov This technique is particularly useful for analyzing compounds containing chromophores—functional groups that absorb UV or visible light.

Research Findings: The primary chromophore in this compound is the benzene ring. Benzene itself exhibits three characteristic absorption bands resulting from π → π* electronic transitions, with a secondary band showing fine structure around 255-256 nm. hnue.edu.vnspcmc.ac.in The substituents on the benzene ring—a bromine atom, a fluorine atom, and a methoxycarbonyl group (-COOCH₃)—act as auxochromes, which modify the absorption characteristics of the primary chromophore. ijermt.org

The fluorine and bromine atoms, with their non-bonding electrons (n electrons), and the carbonyl group of the ester, with both n and π electrons, influence the energy of the molecular orbitals. These substituents cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) of the benzene π → π* transitions. Specifically, the interaction of the non-bonding electrons of the halogens and the ester oxygen with the π-system of the ring (n-π conjugation) typically leads to a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in absorption intensity) of the main absorption bands. spcmc.ac.in

The ester's carbonyl group introduces the possibility of a weak n → π* transition, which typically appears at longer wavelengths than the π → π* transitions but with much lower intensity. hnue.edu.vn Due to the combined electronic effects of the three different substituents, predicting the exact λmax is complex. However, the spectrum is expected to show strong absorption in the 200-300 nm range, characteristic of a substituted aromatic ester.

Table 3: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Wavelength RegionCharacteristics
π → π Promotion of an electron from a π bonding orbital to a π anti-bonding orbital.~200-300 nmHigh intensity (large ε value). Associated with the substituted aromatic ring system.
n → π Promotion of a non-bonding electron (from O or halogens) to a π anti-bonding orbital.>280 nmLow intensity (small ε value). Associated with the carbonyl group and halogen atoms. Often weak and may be obscured by the stronger π → π* bands.

Theoretical and Computational Chemistry Studies of Methyl 3 Bromo 2 Fluorobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

No published studies were found that have performed DFT calculations to determine the electronic structure and geometry of Methyl 3-bromo-2-fluorobenzoate.

There are no available research findings on the optimization of the molecular structure and conformation of this compound using DFT or any other computational method.

Specific data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding band gap energies for this compound are not available in the scientific literature.

No studies have been published that include a Molecular Electrostatic Potential (MEP) map for this compound to predict its reactivity.

Molecular Docking Investigations for Biological Interactions

There is no evidence of molecular docking studies having been conducted to investigate the biological interactions of this compound.

No research has been published detailing the interaction of this compound with any specific protein targets.

Without protein-ligand interaction studies, there is no data available on the binding affinities or potential molecular targets for this compound.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational chemistry method that examines the distribution of electron density in a molecule to provide a detailed picture of its electronic structure. wikipedia.org This analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing effects that result from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty or partially filled antibonding orbital. wikipedia.orgdergipark.org.tr These interactions play a crucial role in determining the stability and reactivity of a molecule.

A study on the related compound, methyl 4-bromo-2-fluorobenzoate, showed a stabilization energy of 3.63 kcal/mol, which was attributed to the interaction between the oxygen and carbon atoms of the carbonyl group. researchgate.netdergipark.org.tr This type of interaction is also expected to be present in this compound. The analysis of another related molecule, 3-methyl-2-pentafluoroethylchromone, also highlighted delocalizing interactions between the lone pair of a fluorine atom and the σ* orbital of a C–O bond. mdpi.com

The NBO analysis involves calculating the stabilization energy (E(2)) associated with each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction. The key interactions in this compound would involve the delocalization of lone pair electrons from the fluorine and bromine atoms, as well as the oxygen atoms of the ester group, into the π* antibonding orbitals of the benzene (B151609) ring and the C=O double bond.

In Silico Drug Evaluation and Pharmacokinetic Predictions

In silico drug evaluation involves the use of computational models to predict the pharmacokinetic and pharmacodynamic properties of a compound. These predictions are valuable in the early stages of drug discovery for assessing the potential of a molecule to be developed into a drug. The key parameters evaluated include absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity.

For the related compound methyl 4-bromo-2-fluorobenzoate (MBF), several in silico predictions have been reported. researchgate.netdergipark.org.tr These studies provide insights into the likely pharmacokinetic profile of this compound.

ADME Properties:

Studies on MBF have predicted its ADME properties. researchgate.net For instance, the predicted human intestinal absorption (HIA) for a similar compound was found to be high, suggesting good absorption from the gastrointestinal tract. dergipark.org.tr The Caco-2 cell permeability, another indicator of oral absorption, was also predicted to be within an acceptable range for drug candidates. dergipark.org.trresearchgate.net

Plasma protein binding is another important parameter, and for MBF, it was predicted to be around 70.38%. researchgate.net This indicates that a significant portion of the compound would be bound to plasma proteins, which can affect its distribution and availability to target tissues. The skin permeability was predicted to be low. researchgate.net

The cytochrome P450 (CYP) enzymes are crucial for the metabolism of many drugs. Predictions for MBF indicated that it might act as an inhibitor of CYP2C9 and CYP2C19. researchgate.netdergipark.org.tr Inhibition of these enzymes can lead to drug-drug interactions.

Drug-Likeness and Toxicity Predictions:

The "Lipinski's rule of five" is a widely used guideline to assess the drug-likeness of a compound. Studies on MBF showed no violations of this rule, suggesting that it has physicochemical properties consistent with orally active drugs. dergipark.org.tr

Toxicity predictions for MBF have indicated a low potential for carcinogenicity. dergipark.org.tr

The following table summarizes the predicted pharmacokinetic properties for the related compound, methyl 4-bromo-2-fluorobenzoate. dergipark.org.trresearchgate.netdergipark.org.tr It is important to note that these are computational predictions and would require experimental validation.

PropertyPredicted Value for Methyl 4-bromo-2-fluorobenzoateReference
Human Intestinal Absorption (HIA)98.447% researchgate.net
Caco-2 Cell Permeability (nm/s)20.465 researchgate.net
MDCK Cell Permeability (nm/s)0.278 researchgate.net
Plasma Protein Binding (%)70.38 researchgate.net
Skin Permeability (logKp)-1.985 researchgate.net
Blood Brain Barrier (BBB) Permeability1.917 dergipark.org.tr
CYP2C9 InhibitorYes researchgate.netdergipark.org.tr
CYP2C19 InhibitorYes researchgate.netdergipark.org.tr
CYP3A4 InhibitorYes dergipark.org.tr
Lipinski's Rule of Five Violations0 dergipark.org.tr
Carcinogenicity (Mouse)Negative dergipark.org.tr

These in silico evaluations suggest that this compound possesses some favorable drug-like properties. However, the potential for inhibition of key metabolic enzymes would need to be carefully considered in any drug development program.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Methods for Efficient Synthesis

The synthesis and functionalization of Methyl 3-bromo-2-fluorobenzoate and its derivatives are heavily reliant on catalytic methods. Future research is focused on developing more efficient, selective, and sustainable catalytic systems.

Palladium-catalyzed cross-coupling reactions are a cornerstone of its application. For instance, in the synthesis of precursors for immune checkpoint inhibitors, this compound is coupled with boron species using a palladium catalyst like PdCl2(dppf). chemscene.com Similarly, palladium catalysts such as Pd(OAc)2 and Pd2(dba)3, in conjunction with phosphine (B1218219) ligands like Xantphos, are employed in amination and other coupling reactions to create complex heterocyclic structures. ambeed.comresearchgate.netnih.gov Future work will likely focus on developing catalysts with higher turnover numbers, lower catalyst loadings, and broader substrate scopes to improve the economic and environmental viability of these processes.

A particularly promising area of research is the use of photoredox catalysis. Visible-light-activated ruthenium and iridium polypyridyl complexes are being explored as powerful tools for organic synthesis under mild conditions. ambeed.com These photocatalysts can facilitate reactions that are challenging to achieve through traditional thermal methods, such as the generation of radical intermediates for novel bond formations. snu.ac.kr The application of dual catalytic systems, combining a photocatalyst with a transition metal catalyst like nickel, has been shown to enable challenging cross-couplings, such as sulfonamidation, by bypassing high-energy intermediates. ambeed.com The development of novel photocatalysts and the expansion of their application in reactions involving this compound are active areas of investigation.

Exploration of Advanced Bioactive Molecules from this compound Scaffolds

The primary driver for the interest in this compound is its role as a scaffold for the synthesis of bioactive molecules. Its strategic placement of reactive sites allows for the construction of diverse molecular architectures with a range of therapeutic applications.

A prominent example is its use as a key intermediate in the synthesis of Dabrafenib , a potent inhibitor of the B-Raf kinase used in the treatment of melanoma. ambeed.comrsc.org The synthesis involves a multi-step process where the scaffold of this compound is elaborated to form the final drug molecule. rsc.org

Beyond Dabrafenib, this versatile building block is being explored for the creation of a variety of other kinase inhibitors. For example, it is used in the synthesis of tricyclic compounds that act as anticancer agents by targeting other kinases. ambeed.comfluorochem.co.uk It is also a precursor for developing inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), which are being investigated for various diseases.

Furthermore, research has demonstrated its utility in the synthesis of:

Immune checkpoint inhibitors , which are a revolutionary class of cancer therapies. chemscene.com

Transthyretin (TTR) tetramer kinetic stabilizers , which are potential therapeutics for transthyretin amyloidosis and related conditions. nih.gov

Monoacylglycerol lipase (B570770) (MAGL) inhibitors , which have potential applications in treating neurological disorders and pain.

Bifunctional molecules , such as those containing an E3 ubiquitin ligase binding moiety for targeted protein degradation, a promising new therapeutic modality. google.com

Inhibitors of the Epstein-Barr nuclear antigen 1 (EBNA1) , which are being investigated as treatments for Epstein-Barr virus-associated diseases. uni-bayreuth.de

Future research will undoubtedly continue to leverage the unique structural features of this compound to design and synthesize novel bioactive molecules targeting a wide array of diseases.

Integration into Complex Polymeric Architectures and Advanced Materials

While the primary focus of research on this compound has been in medicinal chemistry, its structural motifs are also of interest in materials science. The incorporation of fluorinated aromatic units into polymers can impart unique properties, such as thermal stability, chemical resistance, and specific optical and electronic characteristics.

Although direct polymerization of this compound is not widely reported, the broader class of fluorinated aromatic esters and acids is utilized in the synthesis of advanced polymers. For example, fluorinated aromatic compounds are used to create fluorinated aromatic polymers with cross-linking groups, which can have high molecular weights and specific ester bonds. google.com Research into fluorinated polyesters has shown that the presence of fluorine can, in some cases, accelerate degradation, which is a desirable feature for creating more sustainable plastics. uni-bayreuth.de

A burgeoning field is the development of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with well-defined structures. Fluorinated imide-linked COFs have been synthesized for applications such as selective gas capture. acs.orgacs.org The synthetic methodologies used for these materials, often involving condensation reactions of aromatic monomers, could potentially be adapted to include monomers derived from this compound. The integration of such a monomer could introduce specific functionalities and modulate the pore environment of the resulting COF.

Future research in this area could explore the synthesis of novel monomers from this compound and their subsequent polymerization to create materials with tailored properties for applications in areas such as:

Gas separation and storage

Organic electronics

Advanced coatings

Further Computational Studies on Molecular Dynamics and Reaction Pathways

Computational chemistry offers powerful tools to understand the properties and reactivity of molecules like this compound at a molecular level. Such studies can guide the design of new synthetic routes and the development of novel bioactive molecules.

Basic computational data for this compound, such as its topological polar surface area (TPSA) and LogP, are available and provide initial insights into its physicochemical properties. chemscene.com

Molecular docking studies have been employed to investigate how derivatives of this compound interact with biological targets. For example, the Molecular Operating Environment (MOE) software has been used to model the binding of a transthyretin stabilizer derived from this compound within the protein's binding cavity. researchgate.net These studies help in understanding the structure-activity relationship and in designing more potent inhibitors.

Future computational research could delve deeper into:

Molecular dynamics simulations to study the conformational flexibility of molecules derived from this scaffold and their dynamic interactions with biological macromolecules.

Quantum mechanical calculations to elucidate the mechanisms of the various catalytic reactions it undergoes. For instance, computational studies can help to understand the role of radical intermediates in photoredox-catalyzed reactions and the transition states involved in palladium-catalyzed cross-coupling reactions. snu.ac.kr

Predictive modeling for the properties of polymers and materials that could be synthesized from this monomer, guiding experimental efforts towards materials with desired characteristics. A computational study on mesogenic alkyl 4-[2-(perfluorooctyl)ethoxy]benzoates has shown that fluorination can determine molecular shape and crystal structures by making the chain rigid. nih.gov

Investigation into Sustainable and Environmentally Benign Synthetic Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For a widely used building block like this compound, developing more sustainable and environmentally benign synthetic processes is a key research goal.

Current research points towards several avenues for greener synthesis:

Visible-light photoredox catalysis , as mentioned earlier, offers a more sustainable alternative to traditional high-temperature methods by using light as a renewable energy source. ambeed.comsnu.ac.kr

Micellar catalysis , where reactions are carried out in water using surfactants to form micelles that act as nano-reactors, can significantly reduce the use of volatile organic solvents. Green approaches for palladium-catalyzed C-N bond formation using saponin-based micellar catalysis have been reported for related compounds. researchgate.net

Mechanochemical synthesis , which involves conducting reactions in the solid state with minimal or no solvent, is another promising green chemistry approach. Mechanochemical methods have been explored for the synthesis of Schiff-bases, a reaction type that could potentially be applied to derivatives of this compound. researchgate.net

Heterogeneous catalysis , using catalysts that are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), can simplify product purification and catalyst recycling. The use of a UiO-66-NH2 metal-organic framework as a heterogeneous catalyst for the esterification of fluorinated aromatic carboxylic acids has been demonstrated. nih.gov

Future research will likely focus on integrating these green chemistry principles into the synthesis of this compound and its downstream products. This includes the development of catalytic systems that operate in water or other green solvents, the use of flow chemistry to improve efficiency and safety, and the design of processes that minimize waste generation. The synthesis of the B-Raf enzyme inhibitor Zelboraf®, which shares structural similarities with Dabrafenib, has been demonstrated in a continuous stirred-tank reactor (CSTR) platform using aqueous micellar conditions, highlighting the potential for applying these technologies to related pharmaceuticals. sci-hub.se

Q & A

Q. What are the common synthetic routes for preparing Methyl 3-bromo-2-fluorobenzoate, and how are reaction conditions optimized?

this compound is typically synthesized via esterification of 3-bromo-2-fluorobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternatively, halogenation (bromination/fluorination) of pre-functionalized benzoate esters may be employed. Optimization involves controlling stoichiometry, temperature (e.g., reflux conditions), and catalyst concentration to maximize yield. Purity is ensured via recrystallization or column chromatography, with monitoring by TLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., deshielding effects of Br and F). ¹⁹F NMR is critical for confirming fluorination.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
  • IR Spectroscopy : Confirms ester carbonyl (C=O stretch ~1700 cm⁻¹) and C-Br/F vibrations.
  • HPLC/GC : Validates purity (>95%) using reverse-phase columns or GC with flame ionization detection .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP-III (for visualization) determines bond lengths, angles, and halogen-halogen interactions. Challenges include crystal growth due to steric hindrance from bromine and fluorine. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How do electronic and steric effects of bromine and fluorine substituents influence reactivity in cross-coupling reactions?

Bromine acts as a leaving group in Suzuki-Miyaura couplings, while fluorine’s electron-withdrawing nature enhances electrophilicity at the carbonyl. Steric effects from ortho-fluorine may slow transmetallation steps. Computational studies (e.g., DFT) predict charge distribution and transition states, guiding ligand selection (e.g., Pd(PPh₃)₄ vs. XPhos) .

Q. What methodological approaches address contradictions in regioselectivity observed during functionalization of this compound?

Competing pathways (e.g., para-bromination vs. meta-fluorination) are analyzed via kinetic isotope effects (KIE) or isotopic labeling. Contrasting experimental and computational results (e.g., DFT vs. observed yields) are resolved by adjusting solvent polarity or using directing groups (e.g., -NO₂) to steer reactivity .

Q. How can density functional theory (DFT) predict the electronic properties of this compound for catalytic applications?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Electron density maps (via QTAIM analysis) reveal halogen bonding potential. Validation involves correlating computed dipole moments with experimental solvatochromic data .

Q. What strategies mitigate challenges in crystallizing this compound derivatives for structural studies?

Co-crystallization with hydrogen-bond donors (e.g., pyridine) or use of mixed solvents (e.g., DCM/hexane) improves crystal packing. High-pressure crystallization or cryogenic techniques (e.g., liquid N₂ cooling) address low melting points. Twinned data are refined using SHELXL’s TWIN/BASF commands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-2-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-2-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.